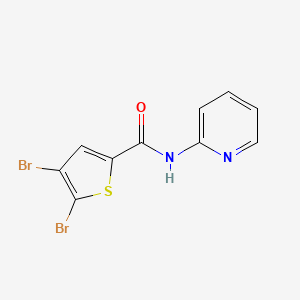

4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide

Descripción

4,5-Dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a pyridin-2-yl substituent on the carboxamide group. Thiophene carboxamides are widely studied for their electronic properties and bioactivity, often modulated by substituents on the amide nitrogen and the thiophene core. The presence of bromine atoms at the 4,5-positions likely enhances electrophilicity and intermolecular interactions, while the pyridine moiety may contribute to coordination or hydrogen-bonding capabilities.

Propiedades

Fórmula molecular |

C10H6Br2N2OS |

|---|---|

Peso molecular |

362.04 g/mol |

Nombre IUPAC |

4,5-dibromo-N-pyridin-2-ylthiophene-2-carboxamide |

InChI |

InChI=1S/C10H6Br2N2OS/c11-6-5-7(16-9(6)12)10(15)14-8-3-1-2-4-13-8/h1-5H,(H,13,14,15) |

Clave InChI |

DRJGQOUUMHWCFT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)NC(=O)C2=CC(=C(S2)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with pyridin-2-amine in the presence of a coupling agent such as titanium tetrachloride (TiCl4) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by amide formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

Coupling Products:

Aplicaciones Científicas De Investigación

While there is no direct research available on the applications of "4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide," some search results discuss related compounds and their applications, which may provide insight.

Related Compounds and Applications

- N-phenyl-4,5-dibromopyrrolamides: A series of these compounds have been developed as inhibitors of bacterial DNA gyrase B, with IC50 values in the low nanomolar range . The most active compound, 28 , had an IC50 of 20 nM against Escherichia coli DNA gyrase . These compounds did not show significant antibacterial activities against selected Gram-positive and Gram-negative bacteria .

- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds were synthesized via Suzuki cross-coupling reactions and their electronic and nonlinear optical (NLO) properties were studied through DFT calculations .

- N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: There is interest in the antibacterial activities of these synthesized compounds against ESBL-producing E. coli ST .

Synthesis of Related Compounds

- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3): This compound was synthesized through TiCl4-mediated one-pot condensation of pyrazin-2-amine (1) with 5-bromothiophene-2-carboxylic acid (2) . Compound 3 was then used in a Suzuki cross-coupling reaction to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n) .

- 5-(4-(tert-Butyl)phenyl)-N-(piperidin-4-ylmethyl)-4-(pyridin-3-yl)thiophene-2-carboxamide hydrochloride (9): Prepared from 4,5-dibromothiophene-2-carboxylic acid .

- 2-substituted 4,5-dibromo-thiophene compound 46: This was subjected to two selective Suzuki coupling reactions to produce, upon deprotection of BOC, the target 2-aminomethylthiophene series of compounds . The synthesis started from 4,5-dibromo-thiophene-2-carbaldehyde (44, X = S), which was reduced to an alcohol, followed by conversion to a -CH2Cl group by treatment with cyanuric chloride in DMF . The -Cl of product 45 was then substituted with 4-(aminomethyl)-1-BOC-piperidine or other amine analogs .

Other relevant information

Mecanismo De Acción

The mechanism of action of 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors, where it facilitates charge transport and light emission.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide and its analogs:

Structural and Electronic Differences

- Pyridin-2-yl vs. In contrast, Tibrofan’s 4-bromophenyl group enhances hydrophobicity and steric bulk, likely favoring membrane penetration in disinfectant applications . Compound 11b’s imidazo[1,2-a]pyrimidinyl propargyl substituent adds a rigid, planar heterocycle, critical for binding to Aurora kinase’s allosteric sites .

- Bromination Pattern : All compounds share 4,5-dibromo substitution on the thiophene ring, which increases electron-withdrawing effects and may stabilize reactive intermediates during synthesis.

Key Research Findings and Trends

- Substituent-Driven Activity : The amide nitrogen substituent dictates bioactivity. Pyridinyl and imidazopyrimidinyl groups favor enzyme inhibition (e.g., kinases), while brominated aryl groups enhance antimicrobial properties.

- Synthetic Flexibility : Thiophene-2-carboxamides are synthetically versatile, with bromination and amide coupling allowing tailored modifications for target applications.

Actividad Biológica

4,5-Dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of antibacterial agents. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, alongside relevant case studies and findings from diverse research sources.

Synthesis

The synthesis of 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with pyridine derivatives. Various methodologies have been explored to optimize yield and purity. For example, the use of titanium tetrachloride (TiCl₄) as a catalyst has been reported to enhance the efficiency of the condensation reactions involved in producing thiophene derivatives .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide. For instance, derivatives of thiophene carboxamides have shown promising activity against Escherichia coli DNA gyrase, a critical enzyme for bacterial DNA replication. The IC₅₀ values for these compounds ranged from submicromolar to low micromolar concentrations, indicating potent inhibitory effects .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 4,5-Dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide | DNA gyrase | 0.891 - 10.4 |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | DNA gyrase | 1.6 - 15.9 |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | β-lactamase | <10 |

This table summarizes the biological activities observed in various studies focusing on thiophene derivatives and their inhibitory effects on bacterial enzymes.

The mechanism by which these compounds exert their antibacterial effects has been attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and transcription. Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing critical binding interactions that contribute to their efficacy .

Case Studies

- Inhibition of E. coli DNA Gyrase : A study demonstrated that certain derivatives of 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide effectively inhibited E. coli DNA gyrase with IC₅₀ values ranging from 0.891 μM to 10.4 μM. This highlights the potential for developing new antibacterial agents targeting this enzyme class .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the thiophene ring or the amide group can significantly impact biological activity. For example, substituents that enhance hydrophobic interactions often lead to improved potency against bacterial targets .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.